![molecular formula C6H10N4O B13891338 2-[(4-Aminopyrimidin-2-yl)amino]ethanol](/img/structure/B13891338.png)
2-[(4-Aminopyrimidin-2-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Aminopyrimidin-2-yl)amino]ethanol is a compound that belongs to the class of aminopyrimidines. Aminopyrimidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound features a pyrimidine ring substituted with an amino group at the 4-position and an ethanolamine moiety at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol typically involves the reaction of 4-aminopyrimidine with ethanolamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran (THF) and a catalyst like EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine). The reaction mixture is stirred at an elevated temperature, typically around 50°C, for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminopyrimidin-2-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group on the pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
2-[(4-Aminopyrimidin-2-yl)amino]ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopyrimidin-4-yl)methanol
- 2-Aminopyrimidin-4(3H)-one
- N-(Pyrimidin-2-yl)alkyl/arylamide derivatives
Uniqueness
2-[(4-Aminopyrimidin-2-yl)amino]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an ethanolamine moiety makes it versatile for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-[(4-aminopyrimidin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H10N4O/c7-5-1-2-8-6(10-5)9-3-4-11/h1-2,11H,3-4H2,(H3,7,8,9,10) |
InChI Key |
UIKVGBKTHLYQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


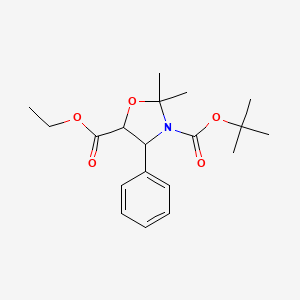

![1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13891268.png)
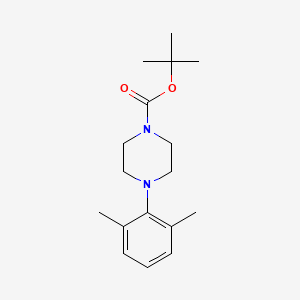

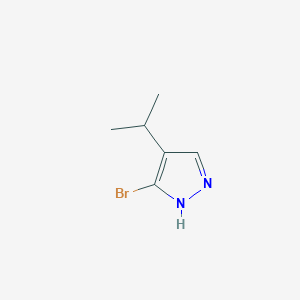
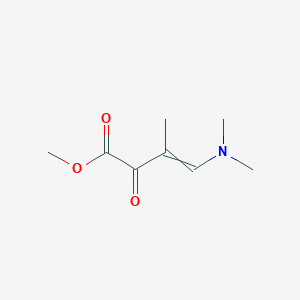
silane](/img/structure/B13891295.png)

![7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13891306.png)
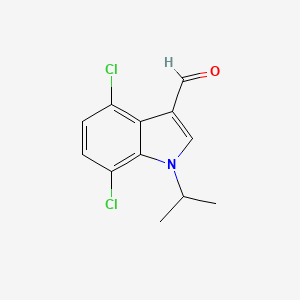
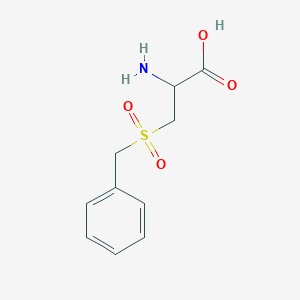

![(R)-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13891339.png)
